2,3-Dibromo-6-fluorobenzotrifluoride
Overview
Description
2,3-Dibromo-6-fluorobenzotrifluoride is a complex chemical compound with the molecular formula C7H2Br2F4. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2,3-dibromobenzotrifluoride followed by the introduction of a fluorine atom at the 6-position. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzotrifluoride has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: It is utilized in the synthesis of advanced materials with unique properties.
Agricultural Chemistry: The compound is involved in the development of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromobenzotrifluoride
- 2,4-Dibromo-6-fluorobenzotrifluoride
- 2-Bromo-6-fluorobenzotrifluoride
Uniqueness
2,3-Dibromo-6-fluorobenzotrifluoride is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar counterparts.
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBFSMUOMUZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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